molecular formula C18H10ClF2N5O2 B3411509 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide CAS No. 919859-41-9

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

Cat. No. B3411509
CAS RN: 919859-41-9
M. Wt: 401.8 g/mol
InChI Key: CIGOZWRDJHXLQP-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 3-chlorophenyl group and a 2,6-difluorobenzamide group .

Scientific Research Applications

Antibacterial Activity

This compound has been found to have significant antibacterial properties . It has been tested against Staphylococcus aureus and Escherichia coli , showing promising results . This suggests potential use in the development of new antibacterial drugs .

Antifungal Activity

Compounds with pyrrolo[2,3-d]pyrimidine moiety, which this compound belongs to, have been reported to exhibit antifungal properties . This opens up possibilities for its use in antifungal treatments .

Protein-Kinase B Inhibitor

The compound has been identified as a potential protein-kinase B inhibitor . This could have implications in the treatment of diseases where protein kinase B plays a role, such as certain types of cancer .

Anti-Inflammatory Properties

The compound has been associated with anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anticancer Activity

The compound has shown anticancer activity . This could be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases .

Antiviral Properties

The compound has been associated with antiviral properties . This suggests potential applications in the treatment of viral infections .

Anti-Mycobacterial Activities

The compound has been associated with anti-mycobacterial activities . This suggests potential applications in the treatment of mycobacterial infections .

Synthesis of Tubercidin Analogs

The compound’s structure is similar to that of tubercidin, a naturally occurring nucleoside with cytotoxic activity . This suggests potential applications in the synthesis of tubercidin analogs for use in cancer therapy .

Future Directions

Given the biological activity of pyrazolo[3,4-d]pyrimidine derivatives , this compound could be of interest in the development of new pharmaceuticals. Further studies would be needed to evaluate its biological activity, safety, and pharmacokinetic properties.

properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF2N5O2/c19-10-3-1-4-11(7-10)26-16-12(8-23-26)18(28)25(9-22-16)24-17(27)15-13(20)5-2-6-14(15)21/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGOZWRDJHXLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Reactant of Route 3
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Reactant of Route 5
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

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